molecular formula C17H20N2O2 B4795514 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one

9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one

Cat. No.: B4795514
M. Wt: 284.35 g/mol
InChI Key: KIXVWBIPDCIUAK-UHFFFAOYSA-N
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Description

9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one is a complex organic compound with a unique structure that includes an acridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one typically involves the reaction of 3,3-dimethylacrylic acid with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the acridinone core. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the use of advanced techniques such as chromatography and crystallization to obtain a high-purity product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light when excited by specific wavelengths. This property makes it useful in imaging and diagnostic applications.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in various applications, including textiles and coatings.

Mechanism of Action

The mechanism of action of 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting the normal function of the DNA and inhibiting cell proliferation. Additionally, it can bind to specific proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine: A parent compound with a similar structure but lacking the hydroxyethyl and dimethyl groups.

    Acridone: Another related compound with a similar core structure but different functional groups.

    Quinacrine: A compound with a similar acridine core used as an anti-malarial drug.

Uniqueness

What sets 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one apart from these similar compounds is its unique combination of functional groups, which confer specific properties such as enhanced fluorescence and potential therapeutic effects. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

9-(2-hydroxyethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2)9-13-15(14(21)10-17)16(18-7-8-20)11-5-3-4-6-12(11)19-13/h3-6,20H,7-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXVWBIPDCIUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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